4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
Description
4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a hydrochloride salt of a partially saturated pyrimidine derivative. Its structure features a tetrahydropyrimidine core with a methyl group at position 4, an amine group at position 2, and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, particularly in antiviral and antimicrobial agents.
Properties
IUPAC Name |
6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOIAHOPHBDPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591210-96-7 | |
| Record name | 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Cyclization with Esters
A widely adopted method involves the condensation of 1,3-propanediamine with methyl-substituted esters under basic conditions. For instance, ethyl acetate reacts with 1,3-propanediamine to form a monoacylated intermediate, which undergoes cyclization upon heating. Skinner and Wunz (1940) demonstrated that heating the intermediate at 175°C under reduced pressure (100 mm Hg) yields 2-methyl-1,4,5,6-tetrahydropyrimidine. Subsequent treatment with hydrochloric acid converts the free base into its hydrochloride salt. This method achieved a 25% yield, with distillation at 60°C/3 mm Hg ensuring product isolation.
Table 1: Reaction Conditions for Ethyl Acate Condensation
| Parameter | Value |
|---|---|
| Temperature | 175°C |
| Pressure | 100 mm Hg |
| Yield | 25% |
| Distillation | 60°C at 3 mm Hg |
Sealed Tube Synthesis with Lime
Aspinall (1940) pioneered a sealed tube technique using lime (CaO) as a dehydrating agent. By heating monoacylated 1,3-propanediamine derivatives at 250°C, cyclization occurs efficiently, yielding 2-substituted tetrahydropyrimidines. For the methyl derivative, this method achieved a 70% yield, significantly higher than open-system approaches. The absence of solvent and the use of high temperatures facilitate rapid ring closure, though product purification requires recrystallization from non-polar solvents like hexane.
Guanidine Hydrochloride Route
Direct Condensation with 1,3-Propanediamine
Brown and Evans (1952) developed a one-step synthesis by reacting guanidine hydrochloride with 1,3-propanediamine at elevated temperatures. Heating the mixture at 140°C for three hours produces 2-amino-1,4,5,6-tetrahydropyrimidine hydrochloride directly. This method bypasses intermediate isolation, simplifying the workflow. Recrystallization from isopropyl alcohol yields pure product with a melting point of 155–157°C, consistent with literature values.
Table 2: Guanidine Hydrochloride Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Reaction Time | 3 hours |
| Yield | Quantitative |
| Melting Point | 155–157°C |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the diamine’s primary amine on the guanidine’s electrophilic carbon, followed by intramolecular cyclization. The hydrochloride salt forms in situ due to the acidic reaction environment, eliminating the need for exogenous HCl. This pathway is favored for its atom economy and minimal byproduct formation.
Alternative Approaches
Nitrate Salt Formation
Early attempts involved isolating intermediates as nitrate salts. For example, 2-methyl-1,4,5,6-tetrahydropyrimidine nitrate was prepared in 50% yield by reacting the free base with nitric acid. However, this approach has fallen out of favor due to challenges in nitrate removal and salt hygroscopicity.
Industrial-Scale Optimization
Continuous Flow Reactors
Modern adaptations employ continuous flow systems to enhance reaction control. By maintaining precise temperature and pressure gradients, cyclization efficiencies improve to >80% in pilot-scale studies. Automated distillation units further streamline hydrochloride salt isolation, reducing processing time by 40% compared to batch methods.
Green Chemistry Considerations
Recent advancements emphasize solvent-free conditions and catalytic recycling. For instance, using zeolite catalysts in lieu of lime reduces waste generation while maintaining yields at 65–70%. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms product structure. The hydrochloride salt exhibits characteristic peaks at δ 2.1 ppm (singlet, N–CH3) and δ 3.4–3.8 ppm (multiplet, CH2 groups) in 1H NMR. Mass spectrometry aligns with the molecular ion peak at m/z 149.62, corresponding to C5H12ClN3.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) reveals >99% purity for industrially synthesized batches . Residual solvent analysis via gas chromatography–mass spectrometry (GC-MS) confirms compliance with International Council for Harmonisation (ICH) guidelines.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different tetrahydropyrimidine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmacologically Active Compounds
4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it valuable in drug development. Common reagents used in these synthetic pathways include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Case Study: Anticonvulsant Activity
Research indicates that this compound acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which is critical in regulating neurotransmitter systems. Its inhibition of BGT1 suggests potential therapeutic applications in treating neurological disorders such as epilepsy and insomnia. Further studies are needed to fully elucidate its pharmacological profile and potential interactions with other biological systems.
Neuropharmacology
Modulation of Neurotransmitter Systems
The compound's interaction with neurotransmitter transporters highlights its role in neuropharmacology. By modulating GABAergic signaling pathways, it may influence various neurological functions. This activity positions it as a candidate for developing treatments for conditions related to GABA dysregulation, including anxiety disorders and depression.
Mechanism of Action
The mechanism of action of 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Conversely, the phenyl derivative may exhibit stronger π-π interactions in biological targets. Thioxo (C=S) groups in compounds like those in introduce nucleophilic reactivity and metal-binding capabilities, absent in the target compound.
Ring Saturation and Fusion :
Research Findings and Implications
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs.
- Stability : Methyl substitution may enhance metabolic stability relative to bulkier aryl groups .
Biological Activity
4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (CAS No. 591210-96-7) is a synthetic compound recognized for its potential biological activities. Its structure features a six-membered ring with nitrogen atoms that contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is CHClN. The compound is characterized by its tetrahydropyrimidine structure, which is significant in medicinal chemistry for developing various pharmacologically active substances.
The primary biological activity of 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its role as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1). This transporter is crucial for regulating neurotransmitter levels in the central nervous system:
- Neurotransmitter Modulation : By inhibiting BGT1, this compound may enhance GABAergic signaling pathways, which are essential in managing conditions such as epilepsy and insomnia.
- Enzyme Interaction : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.
Neuropharmacological Effects
Research indicates that 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride exhibits significant neuropharmacological effects:
- GABAergic Activity : The inhibition of BGT1 suggests that this compound may enhance GABA levels in synaptic clefts, potentially leading to anxiolytic and sedative effects.
Anticancer Potential
The compound has also been evaluated for anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that various derivatives of tetrahydropyrimidines exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC values were determined using MTT assays .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Methyl-Tetrahydropyrimidine | HCT-116 | 5.0 |
| 4-Methyl-Tetrahydropyrimidine | MCF-7 | 7.5 |
These results indicate a promising avenue for further exploration in cancer therapeutics.
Study on Neurotransmitter Regulation
A study investigating the effects of 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride on neurotransmitter systems found that administration led to increased GABA levels in animal models. This suggests potential applications in treating anxiety disorders and epilepsy.
Anticancer Activity Assessment
In another research effort focusing on the anticancer properties of tetrahydropyrimidine derivatives, compounds similar to 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine were tested against several cancer cell lines. The results indicated significant cytotoxicity with selectivity towards cancerous cells over normal cells .
Q & A
Q. What are the standard synthetic routes for 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of pyrimidine precursors with methylamine under acidic conditions. A common approach is the reaction of 2-chloro-4-methyltetrahydropyrimidine with ammonia or methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include temperature (40–80°C), pH (acidic, ~pH 2–4), and reaction time (6–24 hours). Optimization requires iterative adjustments using design-of-experiment (DoE) frameworks to maximize yield and purity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) is used to assess purity (>98% is typical for research-grade material), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the absence of regioisomers and validates the tetrahydropyrimidine ring structure . Mass spectrometry (MS) provides molecular weight confirmation (C₅H₁₁ClN₃, MW 148.6 g/mol) . X-ray crystallography (e.g., SHELX software ) may resolve stereochemical ambiguities in crystalline forms.
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) due to ionic dissociation. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via UV-Vis spectroscopy (λ_max ~260 nm), reveal degradation <5% under inert atmospheres. Acidic conditions (pH <3) improve stability, while alkaline conditions accelerate hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from differences in assay buffers (e.g., ionic strength, co-solvents like DMSO). Meta-analyses should normalize data to standardized conditions (e.g., 1% DMSO, 25 mM HEPES pH 7.5) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to ATP pockets or allosteric sites. Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., pyrimidine derivatives ) identify critical substituents (e.g., methyl group at position 4) for target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risks occur during amine protonation or under high-temperature conditions. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) or resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) can achieve >99% enantiomeric excess (ee). Process analytical technology (PAT) tools like in-line FTIR monitor chiral integrity .
Q. How does the compound’s stability vary under photolytic or oxidative stress?
Forced degradation studies under ICH guidelines (e.g., 5000 lux light, 40°C/75% RH) identify major degradation products (e.g., ring-opened aldehydes via LC-MS). Antioxidants (e.g., BHT) or lyophilization in amber vials mitigate degradation .
Methodological Recommendations
- Crystallography: Use SHELXL for refining crystal structures, particularly for resolving hydrogen-bonding networks in the hydrochloride salt .
- Analytical Workflows: Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with high-resolution MS for impurity profiling .
- Biological Assays: Pre-equilibrate compound solutions in assay buffers to avoid precipitation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
